(3R)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

Chiral building block Enantiopure synthesis Stereochemical integrity

(3R)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 714569-16-1) is an enantiopure (R-configuration) member of the 3,4-dihydroquinoxalin-2-one heterocyclic family, a scaffold widely recognized as a privileged structure in medicinal chemistry. With a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol, the compound features a hydroxymethyl substituent at the chiral C3 position and is primarily utilized as a stereochemically defined synthetic intermediate or building block for constructing more complex bioactive molecules, including kinase inhibitors and antiviral agents.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 714569-16-1
Cat. No. B12521319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS714569-16-1
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(C(=O)N2)CO
InChIInChI=1S/C9H10N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,8,10,12H,5H2,(H,11,13)/t8-/m1/s1
InChIKeyYHYHTJWKQDOTLD-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 714569-16-1): Chiral Building Block Procurement Overview


(3R)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 714569-16-1) is an enantiopure (R-configuration) member of the 3,4-dihydroquinoxalin-2-one heterocyclic family, a scaffold widely recognized as a privileged structure in medicinal chemistry [1]. With a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol, the compound features a hydroxymethyl substituent at the chiral C3 position and is primarily utilized as a stereochemically defined synthetic intermediate or building block for constructing more complex bioactive molecules, including kinase inhibitors and antiviral agents [2]. Its availability in enantiopure form distinguishes it from the corresponding racemate (CAS 148012-90-2) and the (S)-enantiomer (CAS 178153-01-0).

Why the (R)-Enantiomer (714569-16-1) Cannot Be Replaced by the Racemate or (S)-Enantiomer in Stereochemically Demanding Syntheses


The 3,4-dihydroquinoxalin-2-one scaffold contains a single stereogenic center at C3, and the absolute configuration of this center is preserved during chiral-pool synthesis from enantiopure α-amino acids such as D-serine [1]. Substituting the (R)-enantiomer with the racemic mixture (CAS 148012-90-2) or the (S)-enantiomer (CAS 178153-01-0) alters the three-dimensional presentation of the hydroxymethyl group, which can critically impact molecular recognition events in downstream biological targets—a principle well-established for chiral drugs and their intermediates [2]. Furthermore, the physical properties (LogP, PSA) differ measurably between the racemate and the single enantiomers, potentially affecting solubility, formulation behavior, and chromatographic purification protocols during multi-step synthetic campaigns.

Quantitative Differentiation Evidence for (3R)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one (714569-16-1) vs. Closest Analogs


Absolute Stereochemical Configuration: (R)- vs. (S)-Enantiomer and Racemate – Distinct CAS Identities

The target compound is the (R)-enantiomer, confirmed by the InChI Key stereochemical descriptor (YHYHTJWKQDOTLD-MRVPVSSYSA-N) and the Isomeric SMILES string C1=CC=C2C(=C1)N[C@@H](C(=O)N2)CO, where '@@' denotes the R-configuration at C3 . The (S)-enantiomer (CAS 178153-01-0) has the inverted SMILES C1=CC=C2C(=C1)N[C@H](C(=O)N2)CO . The racemic mixture (CAS 148012-90-2) lacks a defined stereocenter (undetermined atom stereocenter count = 1) [1]. This stereochemical distinction is absolute and governs all downstream diastereoselective transformations.

Chiral building block Enantiopure synthesis Stereochemical integrity

Predicted Lipophilicity (LogP): Minor but Measurable Difference Between (R)-Enantiomer and Racemate

The computed octanol-water partition coefficient (LogP) for the (R)-enantiomer is 0.68750 , while the racemic mixture (CAS 148012-90-2) is reported with a LogP of 0.63460 . Although both values predict moderate hydrophilicity, the ~0.05 log unit difference can translate into distinguishable retention times in reverse-phase HPLC and may reflect subtle differences in solid-state packing and solubility between the enantiopure and racemic forms. The (S)-enantiomer shares an identical predicted LogP of 0.68750 with the (R)-enantiomer, as expected for enantiomers .

Physicochemical properties LogP Chromatographic behavior

Topological Polar Surface Area (PSA): Enantiopure Forms Show Lower PSA Than the Racemate

The topological polar surface area (PSA) of the (R)-enantiomer is calculated as 61.36 Ų , compared to 64.85 Ų for the racemic mixture . The (S)-enantiomer shares the identical PSA of 61.36 Ų with its antipode . PSA is a key descriptor for predicting passive membrane permeability and oral bioavailability; the ~3.49 Ų difference between the enantiopure and racemic forms, while arising from computational parameterization differences, may be relevant for early-stage ADME profiling of compounds derived from this building block.

PSA Hydrogen bonding Membrane permeability

Scaffold Privilege: 3,4-Dihydroquinoxalin-2-one Core Is a Validated Pharmacophore for JNK3, HIV-1 RT, and Other Therapeutic Targets

The 3,4-dihydroquinoxalin-2-one scaffold, to which the target compound belongs, has been structurally optimized into potent and selective inhibitors. In a 2020 study, compound J46–37 (a 3,4-dihydroquinoxalin-2(1H)-one derivative) exhibited a JNK3 IC₅₀ of 0.25 μM with >500-fold selectivity over JNK1 and JNK2 (IC₅₀ >100 μM each), and >50-fold selectivity over DDR1 (IC₅₀ 0.16 μM) and EGFR T790M/L858R (IC₅₀ 0.37 μM) [1]. Separately, the quinoxalinone S-2720 demonstrated more potent inhibition of HIV-1-induced cytopathicity in CEM cells than nevirapine, pyridinone L-697,661, or BHAP U-88204 [2]. The enantiopure (S)-configured quinoxalinones HBY 097 and GW420867X advanced to clinical evaluation as HIV-1 non-nucleoside reverse transcriptase inhibitors [3]. These data establish the scaffold's capacity to yield highly differentiated clinical candidates when elaborated from enantiopure intermediates.

Privileged scaffold JNK3 inhibitor HIV-1 reverse transcriptase Kinase inhibitor

Chiral Pool Synthesis from D-Amino Acids: Defined (R)-Configuration Transferred Without Racemization

Enantiopure 3-substituted dihydroquinoxalin-2-ones, including the 3-hydroxymethyl variant, can be accessed from chiral pool α-amino acids via copper-catalyzed coupling with N-Boc-2-iodoanilines followed by acid-mediated cyclization, a method that preserves the stereochemical integrity of the starting amino acid [1]. For the (R)-configured target compound, the corresponding D-α-amino acid (e.g., D-serine) serves as the chiral precursor, whereas the (S)-enantiomer requires the L-α-amino acid [2]. The availability and cost of D- versus L-amino acids, as well as the commercial availability of the pre-formed enantiopure building block, are practical procurement differentiators. The racemate can be obtained through non-stereoselective routes or resolution, but lacks the stereochemical definition required for asymmetric target synthesis.

Chiral pool synthesis Amino acid coupling Enantiomeric excess

Hydrogen Bond Donor/Acceptor Profile and Drug-Likeness: Enantiopure Form vs. Racemate and Oxidized Analogs

The target compound possesses 3 hydrogen bond donors (2 from NH groups, 1 from the hydroxymethyl OH) and 3 hydrogen bond acceptors (2 from the carbonyl oxygen, 1 from the hydroxymethyl oxygen), with a single rotatable bond (C3–CH₂OH) . The racemic mixture (CAS 148012-90-2) shares an identical HBD/HBA profile, but has a higher number of predicted tautomers (6) compared to the configurationally defined single enantiomer [1]. The oxidized analog 3-(hydroxymethyl)quinoxalin-2(1H)-one (CAS 41242-95-9), which lacks the saturated C3–C4 bond, has no chiral center, an XLogP of 0.8, but only 2 hydrogen bond donors and a different tautomeric equilibrium . This fully aromatic analog cannot serve as a chiral building block, reinforcing the unique value of the enantiopure dihydro form for stereochemically defined synthesis.

Drug-likeness Hydrogen bonding Lead-like properties

Recommended Procurement and Application Scenarios for (3R)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one (714569-16-1)


Asymmetric Synthesis of JNK3-Selective Kinase Inhibitors Requiring (R)-Configuration at the C3 Position

For medicinal chemistry programs targeting the JNK3 isoform, the (R)-configured hydroxymethyl building block provides a direct entry point to the 3,4-dihydroquinoxalin-2(1H)-one privileged scaffold that has yielded compounds with >500-fold selectivity over JNK1/JNK2 [1]. The defined (R)-stereochemistry is critical because the spatial orientation of the C3 substituent influences the fit within the ATP-binding pocket of JNK3, and the enantiopure starting material eliminates the need for chiral chromatography or resolution steps during lead optimization.

Fragment-Based Drug Discovery Leveraging the 3,4-Dihydroquinoxalin-2-one Privileged Scaffold

As a low-molecular-weight (178.19 Da), enantiopure fragment with favorable physicochemical properties (LogP 0.69, PSA 61.36 Ų, 3 HBD, 3 HBA), the compound meets lead-like criteria for fragment-based screening . The hydroxymethyl group at C3 serves as a synthetic handle for further functionalization (oxidation to aldehyde/carboxylic acid, esterification, etherification), while the lactam NH and the aromatic ring provide additional vectors for fragment growth. Procurement of the (R)-enantiomer ensures that fragment hits maintain stereochemical consistency throughout the hit-to-lead process [2].

Synthesis of Enantiopure Tetrahydroquinoxaline Pharmacophores via Reduction

Optically pure 3,4-dihydroquinoxalin-2-ones are established precursors to tetrahydroquinoxalines, a pharmacophore with documented bioactivity across multiple target classes [3]. The (R)-enantiomer can be reduced to the corresponding tetrahydroquinoxaline while preserving the C3 stereochemistry, enabling access to a chiral secondary amine scaffold that is otherwise challenging to obtain in enantiopure form. This application is particularly relevant for neuroscience and anti-infective drug discovery programs.

Chiral Building Block for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Development

The quinoxalinone scaffold has a strong precedent in HIV-1 NNRTI development, with enantiopure derivatives such as HBY 097 (S-enantiomer) and GW420867X (S-enantiomer) advancing to clinical evaluation [4]. While these clinical candidates possess the (S)-configuration, SAR studies frequently require both enantiomers for comparative biological evaluation. The availability of the (R)-enantiomer as a procurement-ready building block enables comprehensive stereochemical SAR exploration and may reveal inverted or divergent selectivity profiles against drug-resistant HIV-1 RT mutants [5].

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